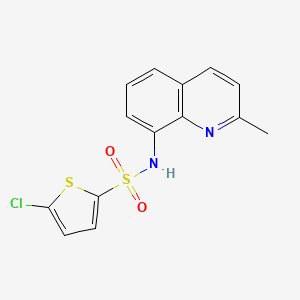
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide, also known as CQTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide is its versatility. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. It is also relatively easy to synthesize, making it a practical compound for large-scale production.
One of the limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are many potential future directions for research on 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide. Some of the areas that could be explored include:
1. Elucidating the mechanism of action - Further research is needed to fully understand the mechanism of action of this compound. This could involve studying its interactions with various enzymes and signaling pathways.
2. Developing new applications - this compound has already been found to have a range of applications in scientific research, but there may be other potential applications that have not yet been explored.
3. Improving safety and efficacy - Further research is needed to determine the optimal dosages and administration methods for this compound to maximize its safety and efficacy.
In conclusion, this compound is a valuable compound for scientific research, with a range of potential applications in areas such as cancer research, neurological research, and infectious disease research. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biochemical and physiological effects. Further research is needed to fully explore its potential and to improve our understanding of its mechanism of action.
合成方法
The synthesis of 5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide involves the reaction of 5-chloro-2-aminobenzenesulfonamide with 2-methylquinoline-8-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis has been optimized to improve the yield and reduce the reaction time, making it a practical method for large-scale production.
科学研究应用
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the applications of this compound in scientific research include:
1. Cancer Research - this compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Research - this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Infectious Disease Research - this compound has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
属性
IUPAC Name |
5-chloro-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-9-5-6-10-3-2-4-11(14(10)16-9)17-21(18,19)13-8-7-12(15)20-13/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRDFGKUZFICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

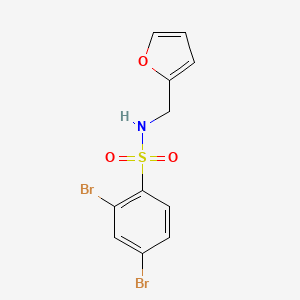
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
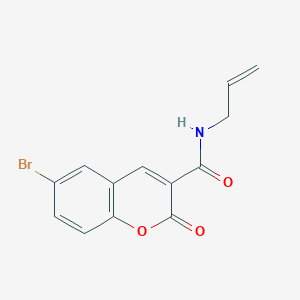

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

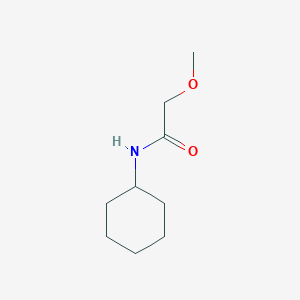
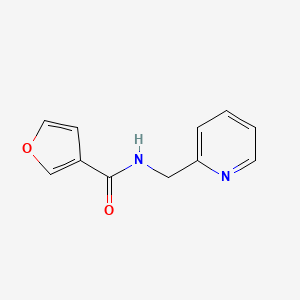
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
